molecular formula C13H13N3O4S2 B2759019 N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide CAS No. 896294-39-6

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Cat. No.: B2759019
CAS No.: 896294-39-6
M. Wt: 339.38
InChI Key: QTEIQZQQSLLMMI-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both nitro and carboxamide functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

N,4,5-trimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S2/c1-6-7(2)21-13(10(6)12(18)14-3)15-11(17)8-4-5-9(22-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEIQZQQSLLMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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